1,1'-Biphenyl, 2,2',3,3',5,5'-hexabromo-
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Overview
Description
1,1’-Biphenyl, 2,2’,3,3’,5,5’-hexabromo-: is a halogenated biphenyl compound with the molecular formula C₁₂H₄Br₆ and a molecular weight of 627.584 g/mol . This compound is characterized by the presence of six bromine atoms attached to the biphenyl structure, making it a highly brominated derivative of biphenyl.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1’-Biphenyl, 2,2’,3,3’,5,5’-hexabromo- can be synthesized through the bromination of biphenyl. The process involves the reaction of biphenyl with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out under controlled conditions to ensure the selective bromination at the desired positions on the biphenyl ring.
Industrial Production Methods
In an industrial setting, the production of 1,1’-Biphenyl, 2,2’,3,3’,5,5’-hexabromo- involves large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
1,1’-Biphenyl, 2,2’,3,3’,5,5’-hexabromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted biphenyl derivatives, while oxidation and reduction can lead to the formation of hydroxylated or dehalogenated products.
Scientific Research Applications
1,1’-Biphenyl, 2,2’,3,3’,5,5’-hexabromo- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other brominated compounds and as a reagent in organic synthesis.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development and as a model compound for studying the behavior of halogenated biphenyls in biological systems.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1’-Biphenyl, 2,2’,3,3’,5,5’-hexabromo- involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms enhance the compound’s ability to bind to these targets, potentially altering their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
1,1’-Biphenyl, 2,2’,4,4’,5,5’-hexabromo-: Another highly brominated biphenyl with similar properties and applications.
1,1’-Biphenyl, 2,2’,3,3’,4,4’-hexabromo-: Differing in the positions of bromine atoms, leading to variations in reactivity and applications.
1,1’-Biphenyl, 2,2’,3,5,5’,6-hexachloro-: A chlorinated analog with distinct chemical and biological properties.
Uniqueness
1,1’-Biphenyl, 2,2’,3,3’,5,5’-hexabromo- is unique due to its specific bromination pattern, which influences its reactivity and interactions with other molecules. This compound’s high degree of bromination makes it particularly useful in applications requiring flame retardancy and chemical stability.
Properties
CAS No. |
55066-76-7 |
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Molecular Formula |
C12H4Br6 |
Molecular Weight |
627.6 g/mol |
IUPAC Name |
1,2,5-tribromo-3-(2,3,5-tribromophenyl)benzene |
InChI |
InChI=1S/C12H4Br6/c13-5-1-7(11(17)9(15)3-5)8-2-6(14)4-10(16)12(8)18/h1-4H |
InChI Key |
OIQABQOZOVLYRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C2=C(C(=CC(=C2)Br)Br)Br)Br)Br)Br |
Origin of Product |
United States |
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